molecular formula C12H8ClIN4 B598391 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine CAS No. 1204298-64-5

4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine

Cat. No.: B598391
CAS No.: 1204298-64-5
M. Wt: 370.578
InChI Key: VWCZWHLJXUQJTO-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is protein kinase CK1ε . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). CK1ε is a member of the casein kinase 1 family, which plays a crucial role in various cellular processes, including cell division and circadian rhythms.

Mode of Action

As a protein kinase CK1ε inhibitor , this compound binds to the active site of the enzyme, preventing it from phosphorylating its substrate proteins . This inhibition disrupts the normal function of the protein kinase, leading to changes in the cellular processes it controls.

Result of Action

The inhibition of protein kinase CK1ε by this compound can lead to a variety of molecular and cellular effects. Evidence suggests that this compound exhibits strong neuroprotective and anti-tumor activity , indicating that it may influence cell survival and proliferation.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and can involve various types of bonding, including hydrogen bonding and van der Waals interactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . This can also include any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine typically involves multi-step organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Scientific Research Applications

Properties

IUPAC Name

4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIN4/c13-10-9-8(6-1-3-7(14)4-2-6)5-16-11(9)18-12(15)17-10/h1-5H,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCZWHLJXUQJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C(=NC(=N3)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679852
Record name 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-64-5
Record name 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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